2-methyl-3(2H)-furanone

Physicochemical characterization Distillation purification Process engineering

2-Methyl-3(2H)-furanone (CAS 41763-99-9) is an unsaturated furanone characterized by an endocyclic carbon–carbon double bond within the furan ring (molecular formula C₅H₆O₂, molecular weight 98.10 g/mol, boiling point 153–154 °C at 760 mmHg). Structurally, it is the 2,3-dehydro analog of the saturated coffee furanone (2-methyltetrahydrofuran-3-one, CAS 3188-00-9, C₅H₈O₂) and a positional isomer of α-angelica lactone (5-methyl-2(3H)-furanone, CAS 591-12-8).

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 41763-99-9
Cat. No. B12117640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3(2H)-furanone
CAS41763-99-9
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESCC1C(=O)C=CO1
InChIInChI=1S/C5H6O2/c1-4-5(6)2-3-7-4/h2-4H,1H3
InChIKeyFAYUQJQOHOTTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3(2H)-furanone (CAS 41763-99-9): Unsaturated Furanone Procurement & Differentiation Guide


2-Methyl-3(2H)-furanone (CAS 41763-99-9) is an unsaturated furanone characterized by an endocyclic carbon–carbon double bond within the furan ring (molecular formula C₅H₆O₂, molecular weight 98.10 g/mol, boiling point 153–154 °C at 760 mmHg) [1]. Structurally, it is the 2,3-dehydro analog of the saturated coffee furanone (2-methyltetrahydrofuran-3-one, CAS 3188-00-9, C₅H₈O₂) and a positional isomer of α-angelica lactone (5-methyl-2(3H)-furanone, CAS 591-12-8) [2]. Unlike its saturated counterpart, which holds FEMA GRAS status (FEMA 3373) and is widely used in food flavoring, 2-methyl-3(2H)-furanone is not listed in the FDA EAFUS database and lacks a FEMA number, confining its primary utility to synthetic organic chemistry, pharmaceutical reference standard applications, and natural product research [3]. The compound occurs naturally as a Maillard reaction product in hexose–amine systems and serves as the monomeric precursor to dimeric (chilenone A) and trimeric (chilenone B) secondary metabolites isolated from marine red algae of the genus Laurencia [4].

Why Coffee Furanone or Angelica Lactone Cannot Substitute for 2-Methyl-3(2H)-furanone in Research and Reference Applications


The three compounds—2-methyl-3(2H)-furanone (CAS 41763-99-9), coffee furanone (CAS 3188-00-9), and α-angelica lactone (CAS 591-12-8)—share the same molecular formula (C₅H₆O₂ for the unsaturated pair; C₅H₈O₂ for the saturated analog) yet diverge fundamentally in oxidation state, ring unsaturation position, and consequently in reactivity, chromatographic behavior, and regulatory status [1]. The endocyclic double bond of 2-methyl-3(2H)-furanone confers distinct photochemical reactivity (intramolecular [2+2] photocycloaddition) that is entirely absent in the saturated coffee furanone [2]. Conversely, α-angelica lactone places the carbonyl at the 2-position and the methyl at the 5-position, yielding a different electrophilic profile and nucleophilic trapping pattern . On the regulatory front, coffee furanone bears FEMA 3373 GRAS designation and JECFA 1448, whereas 2-methyl-3(2H)-furanone is not approved for direct food use, making the two non-interchangeable in flavor formulations [3]. Procurement choices must be guided by the specific unsaturation required for synthetic steps, the regulatory pathway governing the end-use, and the need for orthogonal analytical reference standards.

Quantitative Differentiation Evidence for 2-Methyl-3(2H)-furanone (CAS 41763-99-9) vs. Analog Comparators


Boiling Point Elevation of +14–15 °C vs. Coffee Furanone Driven by Ring Unsaturation

The endocyclic double bond in 2-methyl-3(2H)-furanone significantly elevates its boiling point relative to the saturated coffee furanone. The target compound exhibits a boiling point of 153–154 °C at 760 mmHg [1], while 2-methyltetrahydrofuran-3-one (coffee furanone, CAS 3188-00-9) boils at 139 °C (lit.) . This approximately 14–15 °C increase reflects stronger intermolecular dipole–dipole interactions attributable to the conjugated enone system and has practical consequences for distillation-based purification and solvent removal protocols.

Physicochemical characterization Distillation purification Process engineering

GC Retention Index Shift of ΔRI ≈ +11–15 Units on BPX-5 vs. Coffee Furanone

On a BPX-5 capillary column (50 m × 0.32 mm, 0.25 μm film, He carrier, temperature program 35→250 °C at 4 K/min), 2-methyl-3(2H)-furanone yields Kovats retention indices of 819–823 [1]. The saturated analog coffee furanone elutes earlier on the same stationary phase with a reported RI of 808 [2]. The ΔRI of approximately 11–15 units is analytically meaningful and ensures baseline-resolved separation under standard GC conditions, enabling unambiguous identification in complex volatile mixtures such as baked potato flesh headspace [3].

Gas chromatography Analytical method validation Volatile compound identification

Absence of FEMA GRAS Designation vs. FEMA-Listed Furanones (Coffee Furanone, HDMF, HEMF)

The FDA EAFUS database confirms that FEMA 3373 (2-methyltetrahydrofuran-3-one, CAS 3188-00-9) and FEMA 3174 (HDMF, CAS 3658-77-3) hold GRAS status for direct food flavoring use, with published safety evaluations by EFSA supporting feed and food applications at defined dose levels (5 mg/kg complete feed for coffee furanone and HDMF) [1][2]. In contrast, 2-methyl-3(2H)-furanone (CAS 41763-99-9) is absent from the FDA EAFUS listing, has no FEMA number, and is marked 'Food Chemicals Codex Listed: No' in supplier specifications [3]. This regulatory gap precludes its use in food, beverage, or flavor formulations destined for the U.S. market, while coffee furanone and HDMF are permitted ingredients with defined sensory thresholds.

Regulatory compliance Food contact safety Flavor ingredient procurement

Intramolecular [2+2] Photocycloaddition Reactivity Absent in Saturated Furanones

2-Alkenyl-substituted 2-methyl-3(2H)-furanones undergo intramolecular [2+2] photocycloaddition with complete regioselectivity controlled by the length of the alkenyl side chain, a reaction that exploits the endocyclic enone chromophore [1]. The parent 2-methyl-3(2H)-furanone was prepared from biacetyl in four steps at 20–21% overall yield and served as the direct precursor for the photocycloaddition substrates [2]. Saturated analogs such as coffee furanone lack the requisite α,β-unsaturated carbonyl moiety and are photochemically inert under the same conditions. This reactivity difference makes 2-methyl-3(2H)-furanone a privileged scaffold for constructing complex polycyclic frameworks inaccessible from saturated furanones.

Photochemistry Synthetic methodology Cycloaddition Regioselectivity

Marine Alkaloid Dimerization/Trimerization vs. Maillard-Dominant Occurrence of Hydroxyfuranones

2-Methyl-3(2H)-furanone is uniquely positioned as the monomeric building block of marine algal metabolites: chilenone A (a dimer) and chilenone B (a trimer) were isolated as naturally occurring racemates from Laurencia chilensis, with structures confirmed by X-ray crystallography [1][2]. By contrast, the hydroxy-furanones HDMF and HEMF are primarily Maillard reaction products derived from pentose sugars, with formation yields of 2.6–5.1 μg HDMF and 6.8–10 μg HEMF per mmol pentose in model systems at pH 7 [3]. The target compound also forms in hexose–amine Strecker degradation pathways as 5-hydroxymethyl-2-methyl-3(2H)-furanone, characterized unequivocally by ¹H and ¹³C NMR [4]. This dual origin—marine polyketide-like dimerization vs. thermal sugar degradation—distinguishes its biochemical context from that of the food-dominant hydroxyfuranones.

Natural product chemistry Marine natural products Biosynthetic origin Metabolite profiling

Procurement-Driven Application Scenarios for 2-Methyl-3(2H)-furanone (CAS 41763-99-9)


Pharmaceutical Reference Standard for Furanone API Impurity Profiling

Axios Research and similar suppliers offer 2-methyl-3(2H)-furanone as a fully characterized reference standard (CAT# AR-F11079) compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) during API synthesis and formulation [1]. Unlike coffee furanone, which is primarily a food-grade flavor chemical, CAS 41763-99-9 is supplied with documentation suitable for ANDA and DMF submissions, enabling traceability against pharmacopeial standards (USP or EP). Its distinct GC retention index (RI 819–823 on BPX-5) and boiling point provide orthogonal identity confirmation orthogonal to the saturated furanone impurities that may co-occur in furanone-based drug substances.

Synthetic Building Block for Photochemical Polycyclic Framework Construction

The endocyclic enone chromophore of 2-methyl-3(2H)-furanone enables intramolecular [2+2] photocycloaddition with complete regioselectivity, a transformation inaccessible to saturated furanones [2]. Alkylation at the 2-position with ω-alkenyl side chains generates substrates that cyclize under 350 nm irradiation to give complex tricyclic and tetracyclic products. This reactivity makes CAS 41763-99-9 a unique starting material for diversity-oriented synthesis and natural product-like library construction that cannot be replicated using coffee furanone or HDMF.

Marine Natural Product Biosynthesis and Chemical Ecology Studies

As the established monomeric precursor of chilenones A and B isolated from Laurencia chilensis, 2-methyl-3(2H)-furanone serves as a critical reference standard for marine natural product chemists investigating halogenated furanone biosynthesis, chemical defense mechanisms, and racemic natural product assembly [3][4]. Its occurrence as a racemate in algal extracts distinguishes it from enzymatically produced enantiomerically enriched hydroxyfuranones in terrestrial plants, providing a chemotaxonomic marker for Laurencia species.

Maillard Reaction Intermediate Tracer for Hexose–Amine Model Systems

In Strecker degradation studies of hexose–primary amine model systems heated at pH 5–7, 5-hydroxymethyl-2-methyl-3(2H)-furanone forms as a characteristic hexose-specific fragmentation product, identified unequivocally by independent synthesis and NMR spectroscopy [5]. The availability of CAS 41763-99-9 as an authentic reference standard allows researchers to calibrate GC-MS or LC-MS methods for quantifying this pathway-specific marker and distinguishing hexose-derived from pentose-derived furanone products in complex food or biological matrices.

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